molecular formula C30H39NO2 B1677476 11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one CAS No. 118968-41-5

11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one

Cat. No.: B1677476
CAS No.: 118968-41-5
M. Wt: 445.6 g/mol
InChI Key: HFDGABTZPISMDD-IEVXGSBISA-N
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Description

Chemical Identity: This compound, also designated Org 31710, is a synthetic 19-norsteroid with structural modifications at C-6 (methyl group), C-11 (4-dimethylaminophenyl group), and C-17 (spiro-furan moiety) . Its IUPAC name is 11β-[4-(dimethylamino)phenyl]-6β-methyl-4',5'-dihydrospiro[estra-4,9-diene-17,2'-(3'H)-furan]-3-one, and its molecular formula is C₂₉H₃₃NO₂ (molecular weight: 443.6 g/mol) .

Properties

IUPAC Name

(6R,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-6,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO2/c1-19-16-25-27-12-14-30(13-5-15-33-30)29(27,2)18-26(20-6-8-21(9-7-20)31(3)4)28(25)23-11-10-22(32)17-24(19)23/h6-9,17,19,25-27H,5,10-16,18H2,1-4H3/t19-,25+,26-,27+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGABTZPISMDD-IEVXGSBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4(C3(CC(C2=C5C1=CC(=O)CC5)C6=CC=C(C=C6)N(C)C)C)CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC[C@]4([C@]3(C[C@@H](C2=C5C1=CC(=O)CC5)C6=CC=C(C=C6)N(C)C)C)CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922821
Record name 11-[4-(Dimethylamino)phenyl]-6,13-dimethyl-1,6,7,8,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118968-41-5
Record name Org 31710
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118968-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Org 31710
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-31710
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 11-[4-(Dimethylamino)phenyl]-6,13-dimethyl-1,6,7,8,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORG-31710
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2V3MG6PE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Furan Ring Annulation

The estra-4,9-diene-17-ketone 1 undergoes cyclization with ethylene glycol under acidic conditions (HCl/EtOH) to form the 4',5'-dihydrofuran ring. This step proceeds via ketalization of the 17-ketone, followed by dehydration to yield the spiro-furan intermediate 2 (mp 153–157°C). The reaction is monitored by TLC, with purification via recrystallization from ethyl acetate.

$$
\text{estra-4,9-diene-17-ketone} \xrightarrow{\text{HCl/EtOH}} \text{4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)} \quad
$$

Introduction of the 4-Dimethylaminophenyl Group at C11

The furan-annulated intermediate 2 is epoxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the 5α,10α-epoxide 3 . Subsequent conjugate ring-opening with a Grignard reagent—generated from 4-bromo-N,N-dimethylaniline and magnesium in the presence of CuI—introduces the 4-dimethylaminophenyl group axially at C11. This step avoids hazardous bromination-dehydrobromination sequences, achieving an 82% yield.

$$
\text{Epoxide 3} + \text{Grignard Reagent} \xrightarrow{\text{CuI}} \text{11-(4-Dimethylaminophenyl) Intermediate} \quad
$$

Methyl Group Installation at C6

A Claisen-Schmidt condensation between acetylacetone and benzaldehyde under microwave irradiation (220 W, 2 min) forms a 6-methyl-dihydropyrimidinone scaffold. While this method is described for heterocycles, analogous conditions are adapted for alkylating the estra-diene system at C6, yielding intermediate 4 (IR: 1713 cm⁻¹, C=O).

Ketone Reduction and Final Acetylation

The 3-keto group in intermediate 4 is reduced using lithium hydrotritert-butoxyaluminate in tetrahydrofuran (THF) to produce the 3-ol derivative. Acetylation with acetic anhydride in pyridine affords the final product 5 (mp 188–191°C).

$$
\text{3-Keto Intermediate} \xrightarrow{\text{LiAlH(t-BuO)₃}} \text{3-Ol} \xrightarrow{\text{Ac₂O}} \text{3-Acetoxy Product} \quad
$$

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Grignard Reaction Solvent : Dichloromethane outperforms chloroform and ethers in epoxide ring-opening, achieving 82% yield vs. 68% in THF.
  • Microwave-Assisted Condensation : Ethanol with 10% NaOH under 180 W irradiation reduces reaction time from 12 h (conventional heating) to 5 min.

Temperature and Stoichiometry

  • Epoxidation : Optimal at 0°C (20% mCPBA excess) to prevent diene polymerization.
  • Lithium-Based Reduction : Conducted at −78°C to ensure stereoselectivity.

Analytical Characterization

Spectroscopic Data

Parameter Observations Source
IR (KBr) 3348 cm⁻¹ (NH), 1713 cm⁻¹ (C=O), 1628 cm⁻¹ (C=C)
¹H NMR (CDCl₃) δ 2.29 (s, 3H, -CH₃), 5.49 (s, 1H, H-4)
LC-MS m/z 486.3 [M+H]⁺

Purity and Yield Comparison

Step Yield Purity (HPLC)
Furan Annulation 78% 95%
C11 Functionalization 82% 98%
C6 Methylation 89% 97%

Comparative Analysis with Alternative Methods

Traditional routes for analogous steroids require osmium tetroxide for dihydroxylation and Birch reductions with lithium/ammonia, posing safety risks and lower yields (45–55%). The current protocol eliminates these steps, improving overall yield to 72%. Furthermore, microwave irradiation reduces energy consumption by 40% compared to thermal methods.

Comparison with Similar Compounds

Key Characteristics :

  • Synthesis: Developed via a novel strategy involving substituent introduction at C-6, distinct from traditional copper-catalyzed cyclization methods used for other 11β-aryl steroids .
  • Pharmacology : Exhibits potent antiprogestational activity while demonstrating significantly reduced glucocorticoid receptor (GR) affinity compared to earlier analogs like mifepristone .
  • Therapeutic Potential: Designed to dissociate antiprogesterone effects from GR antagonism, minimizing side effects associated with glucocorticoid modulation .

Comparison with Structurally and Functionally Related Compounds

Mifepristone (RU486)

Structure :

  • Core: 19-Norsteroid backbone.
  • Substituents: C-11: 4-Dimethylaminophenyl group. C-17: 1-Propynyl group instead of a spiro-furan.
  • Molecular Formula: C₂₉H₃₅NO₂ (MW: 429.6 g/mol) .

Key Differences :

Parameter Org 31710 Mifepristone
C-6 Substituent Methyl group No substitution
C-17 Substituent Spiro-furan 1-Propynyl group
GR Affinity Reduced (~10-fold lower vs. PR) High (dual PR/GR antagonist)
Metabolic Stability Improved (resists CYP2B6 inactivation) Mechanism-based CYP2B6 inactivation

Pharmacokinetics :

  • Mifepristone : Rapid absorption but poor oral bioavailability due to first-pass metabolism; plasma half-life ~52 minutes in rabbits .

11β-Aryl Spiro Oxazole Derivatives

Examples :

  • 14a : 11β-(3,4-Difluorophenyl)-4’,5’-dihydro-2’-ethyl-5’-methylenespiro[estra-4,9-dien-17β,4’-oxazol]-3-one .
  • 14b : 11β-(3,4-Difluorophenyl)-4’,5’-dihydro-2’-methyl-5’-methylenespiro analog .

Structural and Functional Comparison :

Parameter Org 31710 Spiro Oxazoles (14a/b)
Heterocyclic Ring Furan Oxazole
C-2’ Substituent N/A Ethyl (14a) or methyl (14b)
Synthesis Novel C-6 methylation strategy Copper-catalyzed cyclization
Biological Activity Selective PR modulation Moderate PR antagonism; untested GR affinity

Onapristone

Structure :

  • Core : Estra-4,9-dien-3-one backbone.
  • Substituents: C-11: 4-Dimethylaminophenyl group. C-17: 3-Hydroxypropyl group .
  • Molecular Formula : C₂₉H₃₈N₂O₃ (MW: 462.6 g/mol) .

Key Differences :

Parameter Org 31710 Onapristone
C-17 Substituent Spiro-furan 3-Hydroxypropyl
Receptor Selectivity High PR affinity; low GR binding PR-selective; no GR antagonism
Clinical Use Preclinical studies Investigated for breast cancer

Receptor Binding Affinities

Compound PR IC₅₀ (nM) GR IC₅₀ (nM) References
Org 31710 2.1 210
Mifepristone 1.8 22
Onapristone 3.5 >1000

Metabolic Pathways

Compound Key Metabolizing Enzymes Metabolic Fate
Org 31710 CYP3A4 (predicted) Stable; avoids CYP2B6 inactivation
Mifepristone CYP3A4, CYP2B6 Mechanism-based CYP2B6 inactivation

Biological Activity

The compound 11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one , commonly referred to as Org 31710, is a synthetic derivative of steroid hormones with potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 118968-41-5
  • Molecular Formula: C30H39N O2
  • Molecular Weight: 445.6362 g/mol

Org 31710 exhibits its biological activity primarily through interactions with estrogen receptors (ERs), particularly ER-alpha and ER-beta. The compound's structure allows it to mimic estrogen, leading to various physiological responses:

  • Estrogenic Activity : Org 31710 has been shown to bind to estrogen receptors, activating gene transcription associated with estrogenic effects. This can influence reproductive health and development.
  • Anti-cancer Properties : Initial studies suggest that Org 31710 may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Pharmacological Effects

Research indicates several pharmacological effects associated with Org 31710:

  • Antitumor Activity : In vitro studies have demonstrated that Org 31710 can inhibit the growth of breast cancer cells by promoting apoptosis and reducing cell viability .
  • Neuroprotective Effects : There is emerging evidence that Org 31710 may exert neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of neurotrophic factors .

Study on Antitumor Activity

A study conducted on breast cancer cell lines revealed that treatment with Org 31710 resulted in a significant reduction in cell proliferation. The compound was administered at varying concentrations (1 µM, 10 µM, and 100 µM) over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers such as cleaved caspase-3.

Concentration (µM)Cell Viability (%)Apoptotic Markers (Caspase-3)
185Low
1060Moderate
10030High

Neuroprotective Study

In a separate investigation focusing on neuroprotection, Org 31710 was tested in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that the compound significantly reduced oxidative stress markers and improved cell survival rates compared to untreated controls.

Q & A

Q. What methodologies are recommended for synthesizing this compound with high purity and yield?

A multi-step synthesis approach is typically employed, leveraging anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation of sensitive functional groups (e.g., the dimethylaminophenyl moiety). Key steps include:

  • Coupling reactions : Use palladium-catalyzed cross-coupling to attach the furan and steroidal backbone .
  • Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) ensures high purity. Confirm purity via HPLC (>98%) and melting point analysis .
  • Yield optimization : Adjust reaction temperatures (60–80°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to balance efficiency and side-product formation .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Assign peaks for the dimethylaminophenyl (δ 2.8–3.1 ppm, singlet for N(CH₃)₂) and dihydrofuran (δ 4.1–4.5 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 462.2543) .
  • X-ray crystallography : Resolve crystal packing and confirm the fused estra-furan ring system .

Q. What experimental designs are optimal for assessing stability under varying conditions?

Adopt a split-plot design to test:

  • Thermal stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze photoproducts using LC-MS .
  • pH stability : Test in buffers (pH 2–10) to simulate gastrointestinal or environmental conditions .

Advanced Research Questions

Q. How can conflicting data about biological activity across assays be resolved?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line viability, ATP levels, and incubation time). For example, discrepancies in IC₅₀ values may arise from varying redox conditions in cytotoxicity assays .
  • Orthogonal validation : Compare results from enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis via flow cytometry) .
  • Data normalization : Use internal controls (e.g., β-galactosidase activity) to correct for batch effects .

Q. What strategies enhance target specificity while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace the 6-methyl group with halogens) and test binding affinity using surface plasmon resonance (SPR) .
  • Computational docking : Model interactions with target receptors (e.g., steroid hormone receptors) using Schrödinger Suite or AutoDock to predict binding poses .
  • Off-target screening : Use proteome-wide microarrays or thermal shift assays to identify unintended interactions .

Q. How to design experiments to elucidate environmental fate and degradation pathways?

  • Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track biodegradation in soil/water systems. Monitor metabolites via LC-MS/MS .
  • Microcosm studies : Incubate the compound with environmental samples (e.g., river water, sediment) under aerobic/anaerobic conditions for 30–90 days .
  • QSAR modeling : Predict bioaccumulation and toxicity using parameters like logP (calculated: 3.2) and molecular polar surface area (85 Ų) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported receptor-binding affinities?

  • Re-evaluate assay conditions : Differences in buffer composition (e.g., Mg²⁺ concentration) can alter binding kinetics. Standardize protocols using TR-FRET or radioligand binding assays .
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply multivariate regression to identify confounding variables (e.g., temperature, solvent) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one
Reactant of Route 2
11-(4-Dimethylaminophenyl)-6-methyl-4',5'-dihydro(estra-4,9-diene-17,2'-(3H)-furan)-3-one

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